molecular formula C10H12O5 B13994830 Methyl 3-hydroxy-5-(methoxymethoxy)benzoate

Methyl 3-hydroxy-5-(methoxymethoxy)benzoate

Cat. No.: B13994830
M. Wt: 212.20 g/mol
InChI Key: XLUMZMJSAYQEDH-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a methoxymethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(methoxymethoxy)benzoate typically involves the esterification of 3-hydroxy-5-(methoxymethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(methoxymethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-(methoxymethoxy)benzoic acid.

    Reduction: Formation of 3-hydroxy-5-(methoxymethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-5-(methoxymethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(methoxymethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptor sites. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxybenzoate
  • Methyl 3,5-dihydroxybenzoate
  • Methyl 3-methoxybenzoate

Uniqueness

Methyl 3-hydroxy-5-(methoxymethoxy)benzoate is unique due to the presence of both methoxy and methoxymethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 3-hydroxy-5-(methoxymethoxy)benzoate

InChI

InChI=1S/C10H12O5/c1-13-6-15-9-4-7(10(12)14-2)3-8(11)5-9/h3-5,11H,6H2,1-2H3

InChI Key

XLUMZMJSAYQEDH-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)O)C(=O)OC

Origin of Product

United States

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